molecular formula C18H22BrNO5S B226255 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

Cat. No. B226255
M. Wt: 444.3 g/mol
InChI Key: XEEJHEIIXAQYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and pain management.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, this compound has been shown to inhibit the activity of various protein kinases that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide include the inhibition of various enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer growth. Additionally, this compound has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide in lab experiments include its potent anti-cancer, anti-inflammatory, and pain-relieving properties. Additionally, this compound has been found to have low toxicity and high selectivity for cancer cells, making it a potential candidate for cancer treatment. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

For the study of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide include further investigation into its mechanism of action and its potential use in combination with other drugs for cancer treatment. Additionally, this compound may have potential applications in the treatment of other inflammatory diseases, such as arthritis and inflammatory bowel disease. Further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide involves the reaction of 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a base such as triethylamine. The resulting product is purified through crystallization or column chromatography.

Scientific Research Applications

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory and pain-relieving properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

Molecular Formula

C18H22BrNO5S

Molecular Weight

444.3 g/mol

IUPAC Name

5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H22BrNO5S/c1-12-9-17(25-4)18(11-14(12)19)26(21,22)20-8-7-13-5-6-15(23-2)16(10-13)24-3/h5-6,9-11,20H,7-8H2,1-4H3

InChI Key

XEEJHEIIXAQYEV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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